
Antifungal agent 53
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 53 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 53 typically involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using halogenation or alkylation reactions.
Step 3: Final assembly of the compound through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach that allows for continuous production, improving efficiency and scalability.
化学反応の分析
Types of Reactions: Antifungal Agent 53 undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically more potent derivatives of this compound, with enhanced antifungal properties and improved pharmacokinetic profiles.
科学的研究の応用
Antifungal Agent 53 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
作用機序
The mechanism of action of Antifungal Agent 53 involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Molecular Targets: The primary target is ergosterol, but it may also interact with other membrane-bound proteins and enzymes.
類似化合物との比較
Azoles: Such as fluconazole and itraconazole, which also inhibit ergosterol biosynthesis.
Polyenes: Like amphotericin B, which binds to ergosterol and disrupts the cell membrane.
Echinocandins: Including caspofungin, which inhibit the synthesis of β-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 53:
Broad-Spectrum Activity: Effective against a wide range of fungal pathogens.
Enhanced Potency: More potent than many existing antifungal agents.
Improved Pharmacokinetics: Better absorption, distribution, metabolism, and excretion profiles compared to similar compounds.
This compound stands out due to its unique combination of broad-spectrum activity, enhanced potency, and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antifungal agents.
特性
分子式 |
C18H15Cl3N2Se |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
InChIキー |
LVJNBPVUZHXCBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
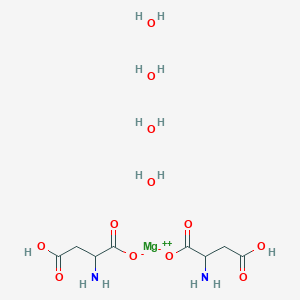

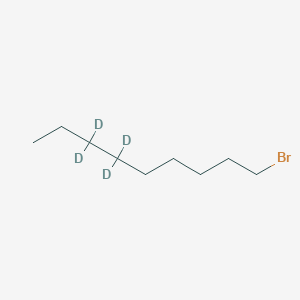

![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

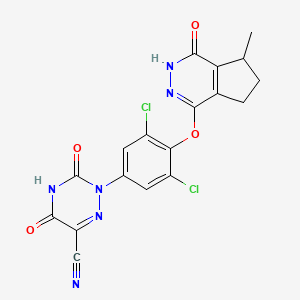

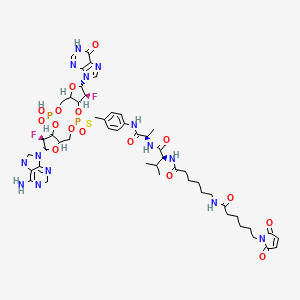
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
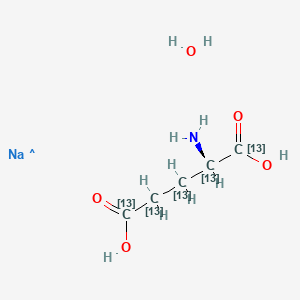
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
